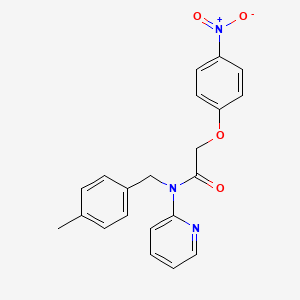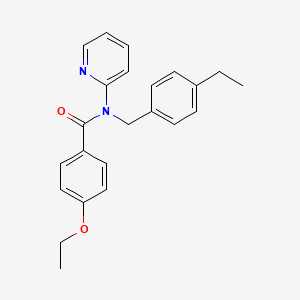
N-(4-fluorophenyl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-FLUOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorophenyl group, a methylphenoxy group, and a thiophenylmethyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine under basic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with a suitable nucleophile.
Attachment of the Methylphenoxy Group: This can be done through an etherification reaction where a phenol derivative is reacted with an alkyl halide.
Incorporation of the Thiophenylmethyl Group: This step may involve a Friedel-Crafts alkylation reaction where a thiophene derivative is alkylated with a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(4-FLUOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
Chemistry
In chemistry, N-(4-FLUOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE may be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biological research, this compound may be investigated for its potential biological activity. It could be screened for antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of this compound may be explored as potential drug candidates. Structure-activity relationship (SAR) studies can help in optimizing its pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
作用机制
The mechanism of action of N-(4-FLUOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE depends on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
相似化合物的比较
Similar Compounds
- N-(4-CHLOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
- N-(4-BROMOPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
- N-(4-METHOXYPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
Uniqueness
The uniqueness of N-(4-FLUOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro, bromo, or methoxy analogs. These differences can influence its reactivity, stability, and biological activity.
属性
分子式 |
C20H18FNO2S |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H18FNO2S/c1-15-4-2-5-18(12-15)24-14-20(23)22(13-19-6-3-11-25-19)17-9-7-16(21)8-10-17/h2-12H,13-14H2,1H3 |
InChI 键 |
MVGOLFWPUITRMP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-fluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11348314.png)


![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11348345.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11348347.png)


![ethyl 2-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11348362.png)
![N-[3-(acetylamino)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11348364.png)
![[5-(3-Fluoro-4-methylphenyl)-1,2-oxazol-3-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11348365.png)

![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11348380.png)
![(5Z)-1-(3-chlorophenyl)-5-{5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11348385.png)
![(5Z)-5-[5-(3,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-6-hydroxy-3-(prop-2-en-1-yl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B11348390.png)
